4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline
Description
4-{4-[(Benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline is a structurally complex compound featuring:
- A piperidine ring substituted at the 4-position with a benzyloxymethyl group (–CH₂–O–Benzyl).
- A carbonyl bridge connecting the piperidine to an N,N-dimethylaniline moiety.
The piperidine ring introduces conformational rigidity, while the benzyloxy group may enhance membrane permeability.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(2)21-10-8-20(9-11-21)22(25)24-14-12-19(13-15-24)17-26-16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVXIVLWAUSCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps. One common route starts with the preparation of 4-[(benzyloxy)methyl]piperidine, which can be synthesized by reacting piperidine with benzyl chloride under basic conditions . This intermediate is then subjected to further reactions to introduce the carbonyl and dimethylaniline groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be broadly categorized into medicinal chemistry, neuropharmacology, and synthetic methodologies.
Medicinal Chemistry
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants suggests its potential in developing new treatments for depression .
- Analgesic Properties : Studies have shown that piperidine derivatives can possess analgesic properties. The benzyloxy group may enhance the efficacy of the compound in pain management .
- Anticancer Research : Compounds with similar structures have been investigated for their anticancer properties. Their ability to inhibit specific cancer cell lines makes them candidates for further development in oncology .
Neuropharmacology
- Receptor Interaction Studies : The compound could serve as a ligand for various neurotransmitter receptors, including muscarinic and nicotinic acetylcholine receptors. This interaction is crucial for understanding its role in neurological disorders .
- Cognitive Enhancers : Preliminary studies suggest that piperidine derivatives can enhance cognitive functions. This compound's potential as a cognitive enhancer warrants further investigation into its mechanisms of action .
Case Studies and Research Findings
Several studies have explored the pharmacological effects and synthesis of related compounds:
- Synthesis and Characterization : A study detailed the synthesis of piperidine derivatives, highlighting the importance of the benzyloxy group in enhancing solubility and bioavailability .
- Binding Affinity Studies : Research utilizing molecular docking techniques has predicted the binding affinities of similar compounds to acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
- In Vivo Studies : Animal models have been used to assess the analgesic and antidepressant effects of related compounds, providing a basis for clinical trials involving this specific compound .
Mechanism of Action
The mechanism of action of 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Functional Variations
The following table highlights key analogues of 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline, emphasizing structural differences and functional outcomes:
| Compound Name | Key Structural Features | Properties/Applications | References |
|---|---|---|---|
| 4-Styryl-N,N-dimethylaniline (4d) | Styryl group (–CH=CH–Ph) attached to N,N-dimethylaniline | Inhibits Wnt signaling in colorectal cancer (CRC) cells; higher activity than methoxystilbene . | |
| 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e) | Fluorinated styryl group (–CH=CH–C₆H₄–F) | 10× greater potency than resveratrol in CRC cell proliferation inhibition; fluorine enhances electronic effects . | |
| 4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline (1b) | Benzotriazole (–C₆H₄–N₃) at the methylene position | Versatile synthetic intermediate for leuco dyes; undergoes lithiation for diverse substitutions . | |
| 4-[(E)-(2-Methoxyphenyl)iminomethyl]-N,N-dimethylaniline | Schiff base (–CH=N–C₆H₃–OCH₃) | Chelating ligand in coordination chemistry; tunable electronic properties for metal complexes . | |
| 4-{4-(Dimethylamino)phenylmethyl}-N,N-dimethylaniline | Benzylidene bis-dimethylaniline core | Potential use in optoelectronics due to extended conjugation . | |
| 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline | Iodo-substituted aniline (–NH–C₆H₄–I) | Enhanced halogen bonding for targeted bioactivity . |
Key Comparative Insights
Electronic Effects: Fluorine in 4e increases electron-withdrawing character, improving binding to Wnt pathway targets . The Schiff base in 4-[(E)-(2-methoxyphenyl)iminomethyl]-N,N-dimethylaniline allows for reversible coordination with metals, useful in catalysis .
Synthetic Utility :
- The benzotriazole group in 1b enables modular substitutions, contrasting with the fixed benzyloxymethyl-piperidine in the target compound .
Lipophilicity :
- The benzyloxy group in the target compound likely enhances lipophilicity over analogues like the Schiff base or iodo derivatives, affecting pharmacokinetics .
Biological Activity
4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline, a compound with significant potential in medicinal chemistry, has been the subject of various studies due to its biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a piperidine ring substituted with a benzyloxy group and a dimethylamino moiety. Its systematic name highlights its complex structure, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including carbonylation and alkylation processes.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent. In vitro assays demonstrated significant inhibition of growth for Gram-positive bacteria.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
- Neuroprotection :
Research Findings Summary Table
Q & A
Basic Research Question
- NMR Spectroscopy: 1H/13C NMR confirms the benzyloxymethyl group (δ 4.5–5.0 ppm for CH2O), piperidine ring protons (δ 1.5–2.8 ppm), and dimethylaniline (δ 2.9–3.1 ppm for N(CH3)2) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 408.2 for C23H28N2O3) .
How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Advanced Research Question
Contradictions often arise from structural nuances or assay variability:
- Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., benzyloxy vs. methoxy substitutions) using tables like those in , which highlight how methyl groups on indole rings enhance antiviral activity .
- Assay Standardization: Replicate assays under controlled conditions (e.g., cell line viability, enzyme concentration) to isolate structural effects from experimental noise .
- Meta-Analysis: Cross-reference data from multiple sources (e.g., PubChem, DSSTox) to identify consensus trends .
What strategies are recommended for optimizing reaction yields in multi-step syntheses involving piperidine-1-carbonyl intermediates?
Advanced Research Question
- Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield piperidine amines during acylation, reducing side reactions .
- Catalyst Screening: Test palladium or organocatalysts for benzyloxymethylation steps to improve regioselectivity .
- Workup Optimization: Employ extraction with chloroform/water mixtures and drying agents (MgSO4) to recover intermediates efficiently .
What are the key structural features of this compound that influence its solubility and stability in biological assays?
Basic Research Question
- Benzyloxymethyl Group: Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Solubility can be adjusted using co-solvents (DMSO ≤1%) .
- N,N-Dimethylaniline Moiety: Electron-donating methyl groups stabilize the aromatic ring, increasing resistance to oxidative degradation .
- Piperidine Carbonyl Linker: Susceptible to hydrolysis at extreme pH; stability is maintained in pH 6–8 buffers .
How can computational modeling predict the interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Docking Studies: Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs) by aligning the benzyloxymethyl group in hydrophobic pockets .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .
- QSAR Models: Train models on datasets from analogues (e.g., indole derivatives in ) to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
